N-dibenzo[b,d]furan-3-ylisonicotinamide
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Overview
Description
N-dibenzo[b,d]furan-3-ylisonicotinamide is a heterocyclic compound that features a dibenzo[b,d]furan core fused with an isonicotinamide moiety. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the O-arylation of substituted phenols followed by cyclization of diaryl ethers . Another approach includes the use of substituted biphenyls . The reaction conditions often involve metal complex catalysis, such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production methods for N-dibenzo[b,d]furan-3-ylisonicotinamide are not well-documented in the literature. the general principles of large-scale organic synthesis, including optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
N-dibenzo[b,d]furan-3-ylisonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the dibenzo[b,d]furan core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted dibenzo[b,d]furan compounds .
Scientific Research Applications
N-dibenzo[b,d]furan-3-ylisonicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-dibenzo[b,d]furan-3-ylisonicotinamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which is a key regulator of insulin signaling . This inhibition can lead to improved insulin sensitivity and potential therapeutic effects in diabetes . Additionally, the compound’s anticancer activity is attributed to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Dibenzo[b,d]thiophene: Similar in structure but contains a sulfur atom instead of an oxygen atom.
Carbazole: Contains a nitrogen atom in the central ring.
Dibenzofuran: The parent compound without the isonicotinamide group.
Uniqueness
N-dibenzo[b,d]furan-3-ylisonicotinamide is unique due to the presence of both the dibenzo[b,d]furan core and the isonicotinamide moiety, which confer distinct biological activities and chemical properties. Its ability to interact with specific molecular targets, such as PTP1B, and its potential therapeutic applications make it a compound of significant interest in various fields of research .
Properties
IUPAC Name |
N-dibenzofuran-3-ylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2/c21-18(12-7-9-19-10-8-12)20-13-5-6-15-14-3-1-2-4-16(14)22-17(15)11-13/h1-11H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCFCLEPCKITVPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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